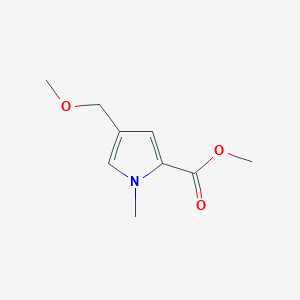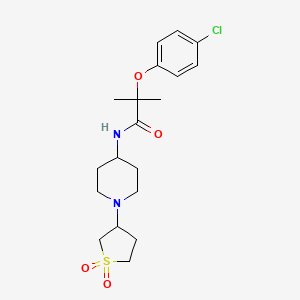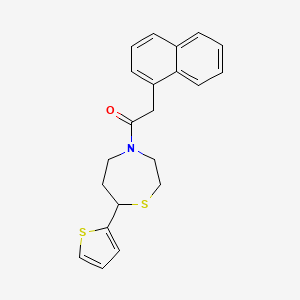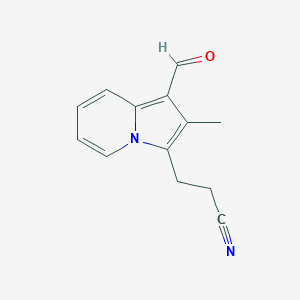![molecular formula C16H19N3O3 B2583709 6-butyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923159-97-1](/img/structure/B2583709.png)
6-butyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-butyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a type of pyrimidine, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist .
Synthesis Analysis
The synthesis of pyrimidines can be achieved through various methods. One such method involves a 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis . Another method involves a Biginelli-type reaction of aryl aldehydes with barbituric acid and urea or thiourea in the presence of ceric ammonium nitrate .Molecular Structure Analysis
Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms. The structure of the compound can be influenced by the introduction of different groups at various positions. For instance, the introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributed to activity enhancement .Chemical Reactions Analysis
The reactivity of pyrimidines can be influenced by the substituents attached to the pyrimidopyrimidine skeleton, including thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry .Aplicaciones Científicas De Investigación
Electron Transport Layers for Polymer Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte was synthesized for application as an electron transport layer (ETL) in inverted polymer solar cells, highlighting the potential of similar compounds in enhancing the efficiency of organic electronics through improved electron mobility and interfacial energy alignment (Hu et al., 2015).
Luminescent Polymers
Highly luminescent polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit in the main chain were synthesized, indicating the use of similar dione derivatives in the creation of materials with strong fluorescence and potential applications in optoelectronics and lighting (Zhang & Tieke, 2008).
Organic Solar Cells with High Open-Circuit Voltage
A study on a bifluorenylidene-functionalized, small molecular non-fullerene electron acceptor, utilizing diketopyrrolopyrrole as terminal functionalities, displayed promising efficiency and high open-circuit voltage in organic solar cells, demonstrating the potential of pyrrolopyrrole derivatives in photovoltaic applications (Gupta et al., 2017).
Photoluminescent Conjugated Polymers
A series of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units were synthesized, showing promise for electronic applications due to their good solubility, processability, and photostability. These properties suggest that similar pyrrolopyrrole derivatives could be beneficial in electronic and photonic devices (Beyerlein & Tieke, 2000).
Supramolecular Assemblies
Research on the dihydropyrimidine-2,4-(1H,3H)-dione functionality within novel pyrimidine derivatives for co-crystallization with macrocyclic cations highlighted the formation of extensive hydrogen-bonded supramolecular networks. This study illustrates the potential of pyrimidine and pyrrolopyrrole derivatives in the development of new materials with designed structural properties (Fonari et al., 2004).
Mecanismo De Acción
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Propiedades
IUPAC Name |
6-butyl-4-(4-hydroxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-3-8-19-9-12-13(15(19)21)14(18-16(22)17-12)10-4-6-11(20)7-5-10/h4-7,14,20H,2-3,8-9H2,1H3,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBGSBJPRFRIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-butyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2583626.png)


![(2r)-N-[4-[2-[(4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl]phenyl]pyrrolidine-2-Carboxamide](/img/structure/B2583632.png)


![2-Chloro-N-[1-(2,3-dihydro-1H-inden-5-yl)ethyl]acetamide](/img/structure/B2583637.png)
![3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2583639.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B2583642.png)
![2,6-dimethoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2583646.png)


![[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2583649.png)